

Application Note: Quantitative Analysis of Armillaramide in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: *Armillaramide*

Cat. No.: *B1252038*

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Abstract

This application note describes a novel, sensitive, and specific method for the quantification of **Armillaramide** in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). **Armillaramide**, a sphingolipid identified as (2S,3S,4R)-2-hexadecanoyl-aminooctadecane-1,3,4-triol, has been isolated from the fungus *Armillaria mellea* and is under investigation for its potential anticancer and immunostimulatory properties.[1] The method detailed herein utilizes liquid-liquid extraction for sample preparation and reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical technique for pharmacokinetic and metabolic studies of **Armillaramide**.

Introduction

Armillaramide is a ceramide, a class of sphingolipids that play crucial roles in cellular signaling, including apoptosis, cell differentiation, and proliferation. Given its potential therapeutic applications, a reliable method for its quantification in biological matrices is essential for preclinical and clinical development. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the bioanalysis of complex molecules like **Armillaramide**. [2][3] This application note provides a comprehensive protocol for the extraction and quantification of **Armillaramide** from human plasma.

Experimental Protocol

Materials and Reagents

- **Armillaramide** analytical standard (purity >98%)
- C17-Ceramide (d18:1/17:0) as an internal standard (IS)
- HPLC-grade methanol, acetonitrile, isopropanol, and water
- Formic acid (LC-MS grade)
- Ammonium formate
- Human plasma (K2-EDTA)
- Chloroform

Standard Solutions and Calibration Standards

Stock solutions of **Armillaramide** and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions. Calibration standards were prepared by spiking blank human plasma with appropriate amounts of **Armillaramide** to achieve a concentration range of 0.5 - 500 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations (1.5, 75, and 400 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 100 μ L of plasma sample (calibration standard, QC, or unknown), add 25 μ L of the internal standard working solution (100 ng/mL C17-Ceramide).
- Vortex briefly to mix.
- Add 500 μ L of a chloroform:methanol (2:1, v/v) solution.
- Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the layers.

- Carefully transfer the lower organic layer to a clean microcentrifuge tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Methanol:Water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Conditions

HPLC System: A standard UHPLC system. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of long-chain lipids.[4][5] Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate. Mobile Phase B: Methanol:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate. Gradient Elution:

Time (min)	% B
0.0	80
1.0	80
8.0	98
10.0	98
10.1	80
12.0	80

Flow Rate: 0.3 mL/min Column Temperature: 45°C Injection Volume: 5 µL

Mass Spectrometer: Triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive. MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Armillaramide	584.5	264.3	35

| C17-Ceramide (IS) | 552.5 | 264.3 | 35 |

Note: The precursor ion for **Armillaramide** ($[M+H]^+$) is calculated from its chemical formula ($C_{34}H_{69}NO_4$). The product ion at m/z 264.3 is a characteristic fragment for ceramides resulting from the cleavage of the amide bond and loss of the fatty acid chain.

Data Presentation

The following data is for illustrative purposes only and represents expected performance of the method.

Table 1: Calibration Curve for **Armillaramide** Quantification

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)	Accuracy (%)
0.5	0.012	105.2
1.0	0.025	102.8
5.0	0.128	98.9
10.0	0.255	101.5
50.0	1.270	99.6
100.0	2.545	100.2
250.0	6.350	98.4
500.0	12.680	99.1

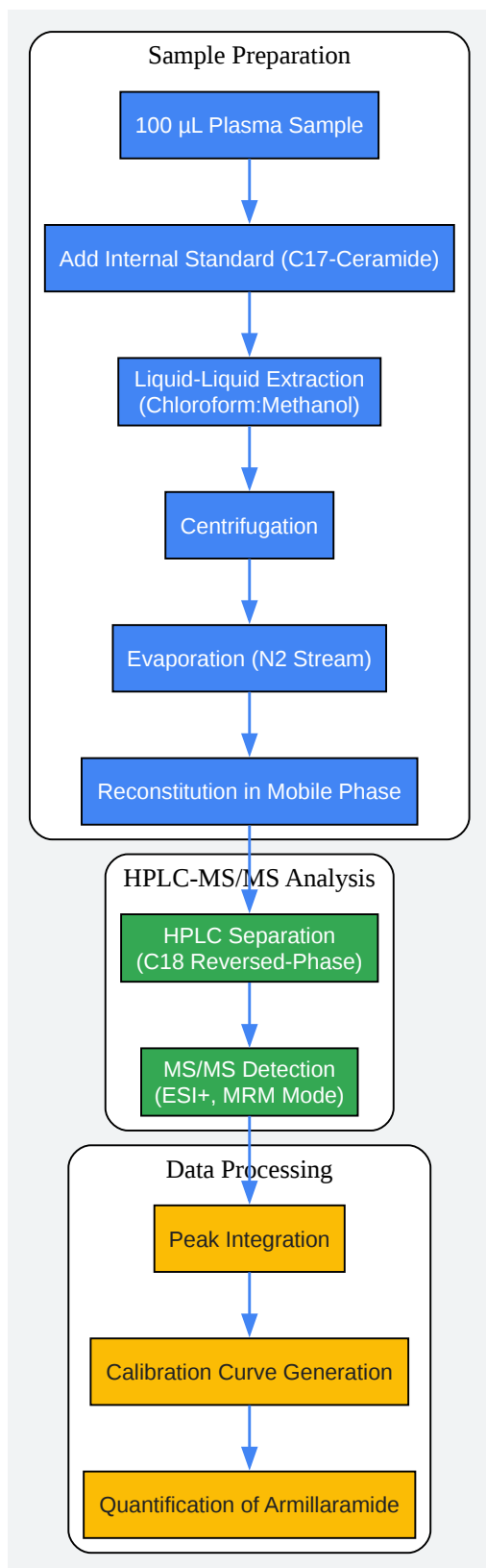
Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a correlation coefficient (r^2) of >0.998 .

Table 2: Precision and Accuracy of the Method

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV, n=6)	Intra-day Accuracy (%)	Inter-day Precision (%CV, n=18)	Inter-day Accuracy (%)
LLOQ	0.5	8.2	104.5	9.8	103.2
Low QC	1.5	6.5	101.8	7.9	100.9
Mid QC	75	4.1	99.2	5.3	99.8
High QC	400	3.8	100.5	4.7	101.1

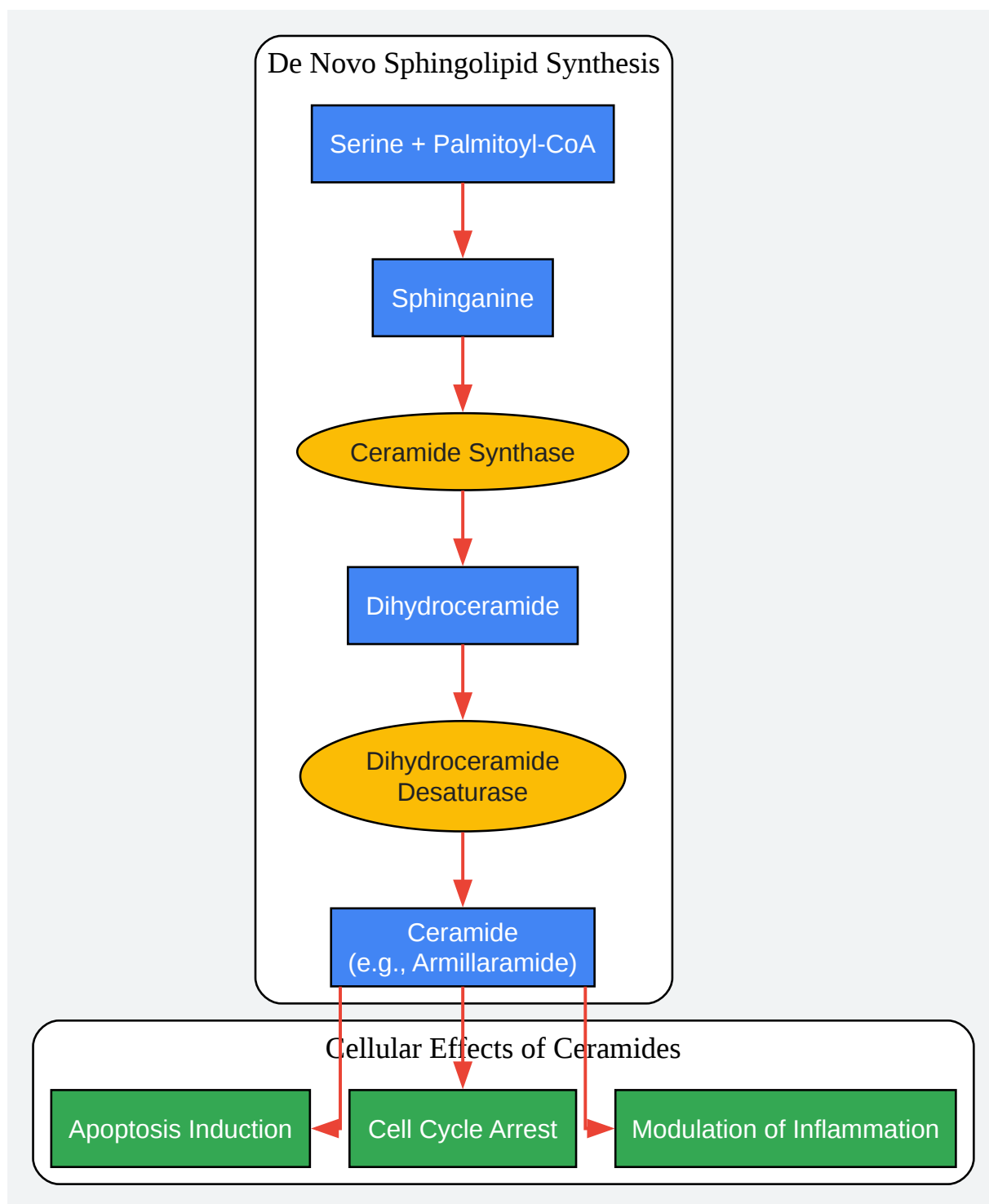
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 0.5 ng/mL, with a signal-to-noise ratio of >10.

Visualizations



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Caption: Experimental workflow for **Armillaramide** quantification.



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Caption: Simplified sphingolipid metabolism and ceramide bioactivity.

Conclusion

The HPLC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of **Armillaramide** in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for a wide range of research and drug development applications. The simple and efficient sample preparation protocol, combined with a rapid chromatographic run time, allows for high-throughput analysis. This method will be a valuable tool for elucidating the pharmacokinetic profile and biological roles of **Armillaramide**.

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